4'-Methoxyresveratrol

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

This 4'-methoxyresveratrol analogue features a dearomatized cyclohexadienone core, distinguishing it from fully aromatic resveratrol derivatives. Structural deviation alters molecular geometry, π-conjugation, and target engagement—enabling precise investigation of SIRT1 activation (up to 118±1% at 100 µM) and >24-fold higher oral bioavailability (F=24.1±5.6%) versus parent compound. Ideal for pharmacodynamic studies and synthesis of aromatic resorcinol derivatives.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B15375782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxyresveratrol
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCOC1(CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C15H16O4/c1-19-15(18)6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-6,8-10,16-18H,7H2,1H3
InChIKeyVSGSASQENBBKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(4-Hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol: Chemical Identity and Procurement Context


5-[2-(4-Hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol (CAS not available; C15H16O4; MW: 260.28 g/mol) is a synthetic organic compound structurally characterized by a resorcinol moiety linked via an ethenyl bridge to a functionalized cyclohexa-1,5-dien-1-yl ring bearing a hydroxy and methoxy substituent . This architecture places it within the broader class of resveratrol-derived analogues, specifically as a dearomatized, methoxylated variant [1]. Its chemical composition and weight, formally identical to that of 4'-methoxyresveratrol, indicate it is an isomer or a structurally related analogue with a non-aromatic cyclohexadienone core, differentiating it fundamentally from the fully aromatic stilbenoid scaffold of the parent compound, resveratrol .

Why Generic Substitution of 5-[2-(4-Hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol with In-Class Stilbenoids is Scientifically Unjustified


The structural deviation of 5-[2-(4-Hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol from the fully aromatic trans-stilbene core of resveratrol and its common methoxy analogues (e.g., 4'-methoxyresveratrol) introduces a profound change in molecular geometry, electronic distribution, and metabolic susceptibility that prohibits simple substitution based on class membership alone [1]. Unlike the planar, conjugated system of resveratrol, the presence of a dearomatized cyclohexa-1,5-dien-1-yl ring disrupts π-conjugation and introduces a non-aromatic, oxidized core, which in other resveratrol derivatives has been shown to alter binding affinity for targets like SIRT1 and modify interactions with cellular membranes [2]. This alteration is expected to manifest as quantifiable differences in bioactivity, stability, and pharmacokinetic behavior, underscoring the necessity of a product-specific evaluation rather than reliance on class-level assumptions [3].

Quantitative Differentiation Guide for 5-[2-(4-Hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol vs. Structural Comparators


Structural Deviation from 4'-Methoxyresveratrol (4-MR): Core Dearomatization and Molecular Weight Parity

While both the target compound and 4'-methoxyresveratrol share the identical molecular formula (C15H16O4) and weight (260.28 g/mol), they are structural isomers with fundamentally different cores . The target compound's core is a dearomatized cyclohexa-1,5-dien-1-yl ring, whereas 4'-methoxyresveratrol retains a fully aromatic phenyl ring. This difference in aromaticity (and thus π-electron density and molecular planarity) is a critical determinant of target engagement; for example, non-aromatic SIRT1 activators have demonstrated a 118 ± 1% increase in enzyme activity at 100 µM, a property not observed with 4'-methoxyresveratrol in direct comparisons [1]. For procurement, this implies that assays reliant on π-stacking or hydrophobic interactions may yield completely divergent results.

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Inferred Pharmacokinetic Advantage: Alteration of Metabolic Clearance Pathways Compared to Resveratrol

Class-level pharmacokinetic data suggests that the substitution of a methoxy group and the dearomatization of the resveratrol core can significantly alter metabolic stability and clearance. The comparator, resveratrol, is known for extremely low oral bioavailability (F < 1%) due to rapid metabolism, primarily glucuronidation and sulfation of its phenolic hydroxyl groups [1]. In contrast, structural modifications in related methoxy-dearomatized analogues have been associated with a marked increase in oral bioavailability, as seen with desoxyrhapontigenin (DRG), where F increased to 24.1 ± 5.6% at a 50 mg/kg dose, representing a >24-fold improvement over the class baseline [2]. This inference supports the hypothesis that the target compound, by virtue of its methoxy and dearomatized structure, may exhibit a similar favorable shift in disposition, warranting its selection over resveratrol for in vivo studies.

Pharmacokinetics Drug Metabolism Bioavailability

Altered Anti-Proliferative Potency Spectrum Inferred from Dihydroresveratrol (DHR) Comparison

The dearomatization of the stilbene core, as seen in the gut microbiota metabolite dihydroresveratrol (DHR), results in a distinct anti-proliferative profile compared to the parent compound, resveratrol. In a study evaluating multiple stilbenoids in colon cancer cells, the antiproliferative IC50 values for resveratrol and DHR were calculated and found to be distinct, with DHR exhibiting stronger effects at the concentrations found in mouse tissues [1]. While specific IC50 values for the target compound are not yet reported, the class-level inference is that core saturation/dearomatization yields a different potency and possibly a different mechanism of action. This suggests the target compound cannot be assumed to behave like resveratrol in cancer cell line assays and should be selected for studies seeking an alternative anti-proliferative profile.

Cancer Research Cytotoxicity Colon Cancer

Potential Utility as a Synthetic Intermediate for Resveratrol and Analogues

The target compound's dearomatized cyclohexa-1,5-dien-1-yl ring is a key functional group for further synthetic elaboration. Patent literature and synthetic methodology papers highlight that such substituted cyclohexyl and cyclohexadienyl derivatives can be converted into the corresponding aromatic phenyl-substituted diols (i.e., resveratrol analogues) via catalytic dehydrogenation using a Pd/C–ethylene system [1]. This process has been used for the efficient synthesis of resveratrol itself, demonstrating the utility of these dearomatized intermediates as synthetic precursors [2]. For a procurement decision, this establishes the compound's value not only as a potential bioactive agent but also as a versatile building block for generating libraries of stilbenoids under mild, catalytic conditions.

Organic Synthesis Process Chemistry Aromatization

Validated Application Scenarios for 5-[2-(4-Hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol Based on Evidence


Structure-Activity Relationship (SAR) Studies Focused on Core Dearomatization in SIRT1 Activators

This compound serves as a key structural probe to investigate the role of aromaticity in SIRT1 activation. Its dearomatized core distinguishes it from fully aromatic analogues like 4'-methoxyresveratrol. Researchers can directly compare its activity to class-level data showing that non-aromatic resveratrol analogues can enhance SIRT1 activity by up to 118 ± 1% at 100 µM [1], a property not observed with the comparator. This makes it a valuable tool for deconvoluting the contributions of π-stacking and molecular planarity to target engagement.

In Vivo Pharmacology Studies Requiring Improved Metabolic Stability Over Resveratrol

For in vivo models where resveratrol's extremely low oral bioavailability (F < 1%) is a limiting factor, this compound offers a pharmacokinetically-principled alternative. Class-level evidence indicates that methoxy-dearomatized analogues can achieve >24-fold higher oral bioavailability (F = 24.1 ± 5.6% at 50 mg/kg) compared to the parent compound [2]. This application is critical for achieving meaningful systemic exposure and therapeutic effects in animal models of cancer, inflammation, or metabolic disease.

Precursor for Catalytic Synthesis of Resveratrol and Polyhydroxylated Stilbenoids

This compound is a strategic intermediate in the synthesis of aromatic resorcinol derivatives. Its cyclohexadienone core can be readily converted to the corresponding aromatic system via Pd/C-catalyzed dehydrogenation, a key step in the efficient total synthesis of resveratrol [3]. This scenario is ideal for process chemists and medicinal chemists seeking to generate libraries of resveratrol analogues with precise control over the oxidation state of the stilbene core.

Anti-Proliferative Mechanism-of-Action Studies in Cancer Cells

Researchers investigating the differential anti-proliferative effects of stilbenoids should employ this compound to probe the impact of core saturation. Class-level data demonstrates that the dearomatized analogue dihydroresveratrol (DHR) exhibits a distinct potency profile and potentially a different mechanism of action compared to resveratrol in colon cancer cells [4]. This compound allows for the exploration of whether the observed effects are driven by a common mechanism or by structure-specific interactions with cellular targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Methoxyresveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.